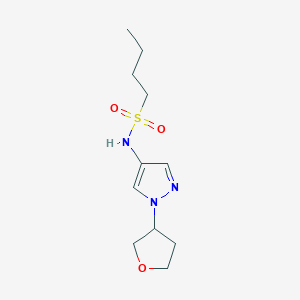

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide

Description

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at position 1 with a tetrahydrofuran-3-yl group and at position 4 with a butane sulfonamide chain. The tetrahydrofuran moiety introduces a saturated oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to aromatic substituents. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) or antimicrobial activity.

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3S/c1-2-3-6-18(15,16)13-10-7-12-14(8-10)11-4-5-17-9-11/h7-8,11,13H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOMECZRUITDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran, pyrazole, and butane-1-sulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The sulfonamide group (-SO₂NH-) can undergo reduction to form a primary amine. This is a well-known transformation in organic chemistry, often achieved using:

-

Lithium aluminum hydride (LiAlH₄) : A strong reducing agent that converts sulfonamides to amines under anhydrous conditions .

-

Hydrogen gas (H₂) with palladium catalysts : Catalytic hydrogenation under high pressure (e.g., 20–30 bar H₂) has been employed in similar systems .

Example Reaction :

Oxidation of the Tetrahydrofuran Ring

The THF ring is susceptible to oxidation, particularly under strong acidic or basic conditions. Potential products include lactones or carboxylic acids:

-

Potassium permanganate (KMnO₄) : A vigorous oxidizing agent that can cleave ethers to form carbonyl-containing compounds .

-

Chromium trioxide (CrO₃) : Selective oxidation may yield lactones depending on reaction conditions .

Example Reaction :

Substitution Reactions on the Pyrazole Ring

The pyrazole ring can undergo both electrophilic and nucleophilic substitution , depending on the activating groups:

-

Electrophilic substitution : Nitration, alkylation, or acylation at the 4-position of the pyrazole (already substituted with the THF-sulfonamide moiety).

-

Nucleophilic substitution : Requires deprotonation at the 4-position, which is unlikely due to the electron-withdrawing sulfonamide group.

Example Reaction :

Hydrolysis of the Sulfonamide Group

Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid and an amine:

-

Acidic hydrolysis (H₃O⁺) : Generates the corresponding sulfonic acid and butanamine.

-

Basic hydrolysis (OH⁻) : Similar outcome but with different mechanistic pathways.

Example Reaction :

Comparison of Reaction Conditions

Enzyme Inhibition

The sulfonamide group’s ability to mimic enzyme transition states makes it a candidate for enzyme inhibition. Studies on structurally similar compounds highlight potential applications in anticancer and antimicrobial therapies .

Scientific Research Applications

Enzyme Inhibition

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide has been identified as a potential enzyme inhibitor. The sulfonamide group is known for its ability to mimic the transition state of enzyme-catalyzed reactions, allowing it to bind effectively to the active sites of enzymes. This property is particularly significant in the development of therapeutic agents targeting various diseases.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating conditions related to enzyme dysregulation. Some studies have explored its efficacy against specific targets in cancer therapy and antimicrobial applications. The unique combination of functional groups in this compound allows for selective interactions with biological targets, enhancing its therapeutic profile.

Case Study 1: Antimicrobial Activity

In a study focusing on sulfonamide derivatives, compounds similar to this compound were evaluated for their antimicrobial properties against various pathogens. The results demonstrated that certain derivatives exhibited significant antifungal activity, particularly against strains of Candida species. These findings suggest that compounds with similar structures could be developed as effective antifungal agents .

Case Study 2: Anticancer Potential

Another line of research investigated the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. The study reported that these compounds could induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation . This highlights the importance of further exploring the structure-activity relationships (SAR) to optimize their efficacy.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiadiazole Derivatives ()

The 1,3,4-thiadiazole derivatives synthesized in share a pyrazole core but differ in substituents and appended heterocycles. Key comparisons include:

- Structural Impact : The tetrahydrofuran group in the target compound may confer better solubility than the nitro groups in derivatives, which are often associated with toxicity and metabolic instability.

- Functional Groups: The sulfonamide in the target compound contrasts with the thiadiazole in . Sulfonamides are typically associated with broader target engagement (e.g., enzymes, receptors), while thiadiazoles are known for antimicrobial and antitumor activity .

Pyrazolo-Pyrimidine Sulfonamide ()

The patent compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) shares a sulfonamide group but has a more complex heterocyclic system.

- Complexity : The compound’s pyrazolo-pyrimidine core likely enhances rigidity and target specificity (e.g., kinase inhibition), whereas the target’s simpler pyrazole-tetrahydrofuran system may prioritize metabolic flexibility.

Functional and Application Insights

- Antimicrobial Potential: compounds show activity against C. albicans and Gram-negative bacteria, suggesting the target’s sulfonamide group could be tuned for similar applications .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-[1-(oxolan-3-yl)pyrazol-4-yl]butane-1-sulfonamide

- Molecular Formula : C₁₁H₁₉N₃O₃S

- Molecular Weight : 273.35 g/mol

- CAS Number : 1797158-83-8

The compound features a tetrahydrofuran ring, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its sulfonamide group, which is known for its ability to inhibit certain enzymes. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This inhibition can mimic the transition state of enzyme-catalyzed reactions, making it a potential candidate for further studies in enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that modifications in the functional groups can significantly influence biological activity. For instance, the presence of electron-donating groups or specific ring structures may enhance the potency of enzyme inhibitors. The tetrahydrofuran moiety in this compound may also affect its solubility and interaction with biological targets .

Case Study 1: Anticancer Activity

A study examining pyrazole derivatives found that certain analogs exhibited notable cytotoxic effects against various cancer cell lines. While specific data on this compound is not yet available, the structural similarities suggest potential anticancer properties that warrant further investigation .

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial activity of sulfonamides. Compounds within this class have demonstrated effectiveness against bacterial strains, suggesting that this compound could also possess similar properties. Further studies are needed to elucidate its spectrum of activity and mechanism .

Q & A

Q. Q1: What are the standard synthetic routes for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, and how are reaction conditions optimized?

A: The synthesis typically involves multi-step reactions. For example, a pyrazole core can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Formation of the tetrahydrofuran-pyrazole intermediate using 1-(tetrahydrofuran-3-yl)-1H-pyrazole under reflux in solvents like 2-methyltetrahydrofuran at 20–60°C .

- Step 2: Sulfonamide coupling using butane-1-sulfonyl chloride in the presence of a base (e.g., N-ethyl-N,N-diisopropylamine) at elevated temperatures (e.g., 80°C for 48 hours) .

- Purification: Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity.

Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric ratios (e.g., 1.1:1 molar excess of sulfonylating agents) .

Structural Confirmation

Q. Q2: Which analytical techniques are critical for confirming the structure of this compound?

A: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tetrahydrofuran ring (δ ~3.5–4.0 ppm for oxygenated protons) and sulfonamide group (δ ~2.8–3.2 ppm for SO₂NH protons) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 404.2 for related pyrazole-sulfonamides) verify the molecular formula .

- X-ray Diffraction: SHELX software refines crystal structures, confirming stereochemistry and bond lengths (e.g., C–S bond distances of ~1.76 Å in sulfonamides) .

Physicochemical Properties

Q. Q3: What key physicochemical parameters influence the compound’s solubility and stability?

A: Critical parameters include:

- Hydrogen Bonding: The sulfonamide group acts as a hydrogen bond donor (HBD=1) and acceptor (HBA=5), affecting solubility in polar solvents .

- LogP: Calculated logP ~3 suggests moderate lipophilicity, suitable for membrane permeability in biological assays .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, indicating stability under standard storage conditions .

Advanced Synthesis Challenges

Q. Q4: How can researchers address low yields in the final sulfonylation step?

A: Common strategies include:

- Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Solvent Optimization: Switching from isopropyl alcohol to DMF improves reaction kinetics due to higher polarity .

- Byproduct Mitigation: Adding scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride reduces side reactions .

Biological Activity Profiling

Q. Q5: What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?

A: Standard assays include:

- In Vitro Kinase Assays: Measure IC₅₀ values using ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., non-small cell lung cancer) with MET exon 14 skipping mutations .

- Structural-Activity Relationship (SAR): Modify the tetrahydrofuran or sulfonamide moieties and compare activity trends .

Crystallographic Data Interpretation

Q. Q6: How can researchers resolve discrepancies in crystallographic data for this compound?

A: Discrepancies (e.g., bond angle deviations) are addressed by:

- Data Quality: Ensure high-resolution (<1.0 Å) datasets and proper crystal mounting to minimize absorption errors .

- Refinement Protocols: Use SHELXL’s restraints for flexible moieties (e.g., tetrahydrofuran ring puckering) and validate with R-factor convergence (<5%) .

- Cross-Validation: Compare with related structures in the Cambridge Structural Database (CSD) to identify systematic errors .

Contradictory Bioactivity Results

Q. Q7: How should researchers interpret conflicting antimicrobial activity data across studies?

A: Potential explanations include:

- Strain Variability: Differences in microbial strains (e.g., E. coli vs. C. albicans) affect MIC values .

- Assay Conditions: Variations in agar dilution vs. broth microdilution methods impact potency measurements .

- Compound Stability: Degradation in aqueous media (e.g., hydrolysis of the sulfonamide group) may reduce observed activity .

Metabolic Stability in Preclinical Models

Q. Q8: What in vitro models assess metabolic stability for this sulfonamide derivative?

A: Key approaches include:

- Liver Microsome Assays: Incubate with human/rat liver microsomes and quantify parent compound loss via LC-MS/MS .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Plasma Protein Binding: Equilibrium dialysis determines unbound fraction, correlating with in vivo efficacy .

Toxicity and Safety Profiling

Q. Q9: What guidelines govern safe handling and disposal of this compound?

A: Adhere to:

- Occupational Exposure Limits: Follow GBZ 2.1 standards for airborne particulate matter .

- Waste Management: Neutralize sulfonamide residues with alkaline hydrolysis (pH >10) before disposal .

- PPE Requirements: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

Computational Modeling Applications

Q. Q10: How can molecular docking predict binding modes with target proteins?

A: Workflow includes:

- Protein Preparation: Retrieve MET kinase structures (PDB: 3LQ8) and optimize protonation states using tools like AutoDockTools .

- Docking Simulations: Use AutoDock Vina to score ligand poses, focusing on hydrogen bonds with sulfonamide oxygen atoms .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.